3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20470835
InChI: InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2
SMILES:
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

CAS No.:

Cat. No.: VC20470835

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 3-(3-cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Standard InChI InChI=1S/C9H15N3O/c10-6-2-5-8-11-9(12-13-8)7-3-1-4-7/h7H,1-6,10H2
Standard InChI Key GYAVIRDWKFRCNJ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=NOC(=N2)CCCN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure features a 1,2,4-oxadiazole core substituted at the 3-position with a cyclobutyl group and at the 5-position with a propan-1-amine chain. The cyclobutyl moiety introduces steric strain, while the oxadiazole ring contributes π-conjugation and hydrogen-bonding capabilities. Key descriptors include:

  • IUPAC Name: 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine

  • Canonical SMILES: C1CC(C1)C2=NOC(=N2)CCCN

  • InChIKey: GYAVIRDWKFRCNJ-UHFFFAOYSA-N

The planar oxadiazole ring facilitates electronic delocalization, enhancing stability and reactivity toward electrophilic substitution.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₉H₁₅N₃O
Molecular Weight181.23 g/mol
XLogP3-AA1.3 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s moderate lipophilicity (XLogP3-AA = 1.3) suggests balanced membrane permeability, a critical factor for drug candidates.

Synthesis and Characterization

Synthetic Methodologies

Synthesis typically proceeds via cyclocondensation reactions. A representative route involves:

  • Oxadiazole Ring Formation: Cyclization of a nitrile precursor with hydroxylamine under acidic conditions.

  • Cyclobutyl Introduction: Suzuki-Miyaura coupling or nucleophilic substitution to attach the cyclobutyl group.

  • Propan-1-amine Functionalization: Reductive amination or Gabriel synthesis to install the amine sidechain .

Recent advancements in oxadiazole synthesis, such as microwave-assisted reactions, could enhance yield and purity for this compound .

Analytical Validation

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆) signals at δ 7.35–7.90 ppm confirm aromatic protons from the oxadiazole ring, while δ 2.54–3.78 ppm corresponds to cyclobutyl and propan-1-amine protons.

  • Mass Spectrometry: A molecular ion peak at m/z 181.23 aligns with the compound’s molecular weight.

Applications in Pharmaceutical Research

Drug Development

The compound’s modular design allows for derivatization at the amine group, enabling optimization of pharmacokinetic properties. Potential applications include:

  • Central Nervous System (CNS) Agents: Amine functionality enhances blood-brain barrier penetration.

  • Antimicrobials: Synergistic effects with existing antifungals via cytochrome P450 inhibition .

Comparative Analysis with Related Compounds

CompoundStructural VariationBiological Activity
CyproflanilidePhenyl instead of cyclobutylInsecticidal (41% efficacy)
Compound 35 Methylthiazole-oxadiazoleAntifungal (MIC = 0.5 mg/mL)
5p Fluorophenyl substituentAcaricidal (97% lethality)

The cyclobutyl group in 3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine may reduce metabolic degradation compared to phenyl analogs, extending half-life in vivo.

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